
tert-Butylamine
Overview
Description
TERT-BUTYLAMINE is an organic chemical compound with the formula (CH₃)₃CNH₂. It is a colorless liquid with a typical amine-like odor. This compound is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .
Synthetic Routes and Reaction Conditions:
Direct Amination of Isobutylene: this compound is produced commercially by the direct amination of isobutylene using zeolite catalysts.
Hydrogenolysis of 2,2-Dimethylethylenimine: In the laboratory, this compound can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine.
Hydrolysis of TERT-BUTYLUREA: Another method involves the direct hydrolysis of TERT-BUTYLUREA, which can be carried out in a pressure vessel with aqueous sodium hydroxide at elevated temperatures.
Industrial Production Methods:
Zeolite Catalysts: The commercial production of this compound primarily uses zeolite catalysts for the direct amination of isobutylene.
Types of Reactions:
Neutralization: this compound neutralizes acids in exothermic reactions to form salts plus water.
Incompatibility Reactions: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Common Reagents and Conditions:
Strong Reducing Agents: Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides.
Major Products:
Salts and Water: The neutralization reactions typically produce salts and water.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Nanoparticles
TBA is employed in the synthesis of various nanoparticles, including zinc stannate (), titanium dioxide (), and samarium oxide (). It acts as a stabilizing agent and solvent in these reactions, contributing to the formation of nanoparticles with desired properties .
1.2 Polymerization Processes
In polymer chemistry, TBA is used to terminate polymerization reactions. It has been involved in synthesizing functional poly(amido amine) and other copolymers, which are crucial in producing advanced materials for various applications .
Application | Details |
---|---|
Nanoparticle Synthesis | Zn2SnO4, TiO2, Sm2O3 nanoparticles |
Polymerization Termination | Functional poly(amido amine) synthesis |
Analytical Chemistry
2.1 NMR Studies
TBA serves as an indicator molecule in NMR-based pH determination methods. Its ability to provide accurate readings in highly basic media makes it invaluable for chemical analysis .
Catalysis
3.1 Hydroamination Reactions
TBA is utilized as a base in hydroamination reactions involving terminal alkynes, facilitating the formation of nitrogen-containing compounds .
3.2 Surface Acidity Measurement
It is also used to measure the surface acidity of solid catalysts through temperature-programmed desorption techniques, aiding in catalyst characterization and optimization .
Environmental Chemistry
4.1 Atmospheric Studies
Research has shown that TBA can influence atmospheric nucleation processes, particularly in studies examining the effects of amines on sulfuric acid-water nucleation phenomena . This application is significant for understanding climate change and atmospheric chemistry.
Pharmaceutical Applications
5.1 Drug Development
Mixed complexes of platinum, amino acids, and TBA have demonstrated potent anti-tumor activities, indicating potential applications in cancer therapy . Furthermore, TBA's role as an organic synthesis intermediate makes it crucial in developing pharmaceuticals.
Field | Application |
---|---|
Pharmaceutical Chemistry | Anti-tumor complexes with platinum |
Hydrogen Storage
Recent studies have explored TBA borane complexes for hydrogen storage applications. These complexes exhibit high gravimetric density for hydrogen release, making them suitable for energy storage solutions .
Case Study 1: Nanoparticle Synthesis
In a study focused on synthesizing titanium dioxide nanoparticles using TBA as a stabilizer, researchers reported enhanced stability and uniformity of the nanoparticles compared to traditional methods without TBA. The resulting nanoparticles exhibited improved photocatalytic activity due to their size and shape control facilitated by TBA.
Case Study 2: Environmental Impact
A systematic study on methane hydrate formation utilized TBA as a liquid hydrocarbon promoter. The results indicated that TBA significantly influenced the formation kinetics and stability of methane hydrates, providing insights into natural gas extraction methods from hydrate deposits.
Mechanism of Action
The mechanism of action of TERT-BUTYLAMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
TERT-BUTYLAMINE is one of the four isomeric amines of butane. The other similar compounds include:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness:
- Structure: this compound has a unique structure with a tertiary butyl group attached to the amine, which distinguishes it from its isomers .
- Applications: Its specific applications in rubber accelerators, pesticides, and pharmaceuticals highlight its versatility and importance in various industries .
Biological Activity
tert-Butylamine (tBA), a tertiary amine with the chemical formula , has garnered attention in various fields, including organic synthesis, environmental chemistry, and toxicology. This article explores the biological activity of this compound, highlighting its reactivity, potential health effects, and applications based on diverse research findings.
This compound is characterized by a colorless liquid state and a strong ammonia-like odor. Its structure consists of a nitrogen atom bonded to three methyl groups and one hydrogen atom, contributing to significant steric hindrance around the nitrogen. This steric hindrance influences its reactivity, making it a useful building block in organic synthesis.
Key Reactions Involving this compound:
- Alkylation Reactions: this compound can be alkylated with various alkylating agents to form secondary or tertiary amines.
- Deprotonation: The acidic hydrogen on the nitrogen can be removed by strong bases to generate the tert-butylammonium cation, which participates in various nucleophilic reactions.
Health Effects
Research indicates that this compound can have several biological effects when inhaled or absorbed through the skin. It is classified as a corrosive chemical and an irritant, with potential acute toxicity. Long-term exposure may lead to respiratory issues such as bronchitis and could affect liver function . However, studies have not conclusively determined its carcinogenic potential or reproductive toxicity .
Summary of Health Effects:
- Irritation: Can cause irritation of the skin, eyes, and respiratory tract.
- Liver Toxicity: High exposure levels may impact liver function.
- Long-term Respiratory Effects: Chronic exposure may result in bronchitis symptoms.
Environmental Impact
This compound's atmospheric degradation has been studied extensively. A notable study revealed that its reaction with hydroxyl radicals () primarily involves hydrogen abstraction from the amino group, leading to the formation of various products such as tert-butylnitramine and acetone . This degradation process emphasizes its role in environmental chemistry.
Products of Atmospheric Degradation:
- Acetone
- Nitrous Oxide (N2O)
- Formaldehyde
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in different contexts:
- Synthesis Applications: A study demonstrated the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with this compound under microwave conditions, leading to high-yielding products that may have biological significance .
- Reactivity Studies: Research on the reaction kinetics of this compound with various electrophiles has shown its utility in synthesizing complex organic molecules, reinforcing its importance as a reagent in organic chemistry .
- Toxicological Assessments: Investigations into its health effects have focused on respiratory exposure risks and potential long-term health consequences, underscoring the need for safety measures when handling this compound .
Data Tables
Table 1: Summary of Biological Activities and Effects of this compound
Activity/Effect | Description |
---|---|
Chemical Structure | Tertiary amine with three methyl groups |
Reactivity | Alkylation and nucleophilic reactions |
Health Risks | Corrosive; irritant; potential liver toxicity |
Environmental Impact | Degrades in atmosphere producing acetone |
Applications | Organic synthesis; potential pharmacological uses |
Q & A
Basic Research Questions
Q. Q1. What are the recommended methods for safely handling tert-butylamine in laboratory settings?
Methodological Answer:
- Ventilation: Ensure fume hoods or local exhaust systems are used to prevent inhalation of vapors (vapor density ≈ 2.5x air) .
- Personal Protective Equipment (PPE): Wear nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) during spill cleanup .
- Storage: Keep in tightly sealed containers away from oxidizers, acids, and ignition sources (flash point: 70°F/21°C) .
- Spill Management: Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Q. Q2. How can researchers assess the purity of this compound for synthetic applications?
Methodological Answer:
- Gas Chromatography (GC): Verify purity ≥99% using GC with flame ionization detection (FID), referencing supplier-provided COA data .
- Physical Properties: Cross-check boiling point (44–46°C), density (0.69 g/cm³ at 20°C), and pH (12 at 100 g/L in H₂O) against literature values .
Q. Q3. What regulatory classifications apply to this compound for international shipping?
Methodological Answer:
- UN Code: Classified as UN 2734 (Amines, liquid, corrosive, flammable) under "Model Regulations" .
- Hazard Labels: Corrosive (Category 1B), Flammable (Category 2), Acute Toxicity (Category 3) per GHS .
Advanced Research Questions
Q. Q4. How does this compound act as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions?
Methodological Answer:
- Dual Role: Functions as both a base (deprotonating nucleophiles) and a ligand (stabilizing nickel intermediates via NH–Ni coordination) .
- Reaction Optimization: Use 10–20 mol% NiBr₂·glyme, 1 mol% 4CzIPN photocatalyst, and stoichiometric tert-butylamine under blue LED light (456 nm) for C–O/C–N bond formation .
Q. Q5. How can conflicting data on this compound’s basicity in aqueous solutions be resolved?
Methodological Answer:
- Contextual Analysis:
Q. Q6. What strategies improve colloidal stability in this compound-modified poly(N-isopropylacrylamide) systems?
Methodological Answer:
- Functionalization: Incorporate tert-butylamine during polymerization to introduce hydrophobic domains, lowering the lower critical solution temperature (LCST) .
- Characterization: Use dynamic light scattering (DLS) to monitor particle size (Z-average) and zeta potential (>±30 mV for stability) .
Q. Q7. How to evaluate the environmental toxicity of this compound in wastewater treatment studies?
Methodological Answer:
- Acute Toxicity Assays: Conduct Daphnia magna immobilization tests (EC₅₀) or algal growth inhibition (OECD 201/202 guidelines) .
- Degradation Pathways: Use LC-MS/MS to track biodegradation intermediates (e.g., ammonia, CO₂) in activated sludge systems .
Q. Data Contradiction & Mechanistic Analysis
Q. Q8. Why does this compound exhibit lower-than-expected basicity in aqueous media despite its high Kb value?
Mechanistic Insight:
- Steric Effects: Bulky tert-butyl groups hinder protonation by impeding H₂O access to the lone electron pair on nitrogen .
- Solvation Energy: Reduced hydrogen bonding with water compared to less-substituted amines (e.g., n-butylamine) lowers stabilization of the protonated form .
Q. Q9. How to reconcile discrepancies in reported LD₅₀ values for this compound?
Analytical Approach:
- Species-Specific Variability: Rat oral LD₅₀ = 80 mg/kg vs. higher values in other studies. Validate via standardized OECD 423 (acute oral toxicity) protocols using matched animal strains .
Q. Applications in Drug Development
Q. Q10. What role does this compound play in perindopril formulations?
Methodological Answer:
- Salt Formation: tert-Butylamine (erbumine) counterion enhances perindopril’s solubility and bioavailability via ionic interaction with the carboxylate group .
- Characterization: Confirm salt stoichiometry (1:1) via X-ray crystallography or NMR titration .
Properties
IUPAC Name |
2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBMKDOPFTVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Record name | TERT-BUTYLAMINE | |
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Related CAS |
10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1]) | |
Record name | Erbumine [INN] | |
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DSSTOX Substance ID |
DTXSID5024681 | |
Record name | tert-Butylamine | |
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Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB] | |
Record name | TERT-BUTYLAMINE | |
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Record name | 2-Propanamine, 2-methyl- | |
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Boiling Point |
111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C | |
Record name | TERT-BUTYLAMINE | |
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Flash Point |
50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup) | |
Record name | TERT-BUTYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/ | |
Record name | TERT-BUTYLAMINE | |
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Density |
0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C | |
Record name | TERT-BUTYLAMINE | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1) | |
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Vapor Pressure |
568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C | |
Record name | TERT-BUTYLAMINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-64-9 | |
Record name | TERT-BUTYLAMINE | |
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Record name | tert-Butylamine | |
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Record name | Erbumine [INN] | |
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Record name | 2-Propanamine, 2-methyl- | |
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Record name | tert-butylamine | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERBUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z53KF68U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TERT-BUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-89.5 °F (NTP, 1992), -72.65 °C | |
Record name | TERT-BUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TERT-BUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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